Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
Description
Properties
CAS No. |
820960-75-6 |
|---|---|
Molecular Formula |
C17H28N2O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[4-cyanobutyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H28N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-9,11-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
WQHWJJUMFKULIU-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCC#N)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N(CCCCC#N)CC(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate, a compound of interest in pharmacological research, exhibits a variety of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.30 g/mol
The structure features a diethyl ester of L-aspartate with a cyanobutyl and ethoxy-oxoethyl substituent, which influences its biological interactions.
- Neurotransmitter Modulation : Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate interacts with various neurotransmitter systems, particularly the glutamatergic system. It may act as an agonist or antagonist at specific receptors, influencing synaptic transmission and plasticity.
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments. This property is crucial for neuroprotective effects.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Therapeutic Applications
- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for use in treating conditions such as epilepsy, depression, and neurodegenerative diseases.
- Pain Management : The compound's analgesic properties indicate its potential application in pain relief therapies.
Table 1: Summary of Biological Activities
Research Findings
- Study on Neurotransmitter Interaction : A study indicated that Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate enhances glutamate release in neuronal cultures, suggesting a role in synaptic facilitation (Source: MDPI) .
- Antioxidant Activity Assessment : In vitro assays demonstrated significant reduction in oxidative stress markers when cells were treated with the compound, highlighting its potential as an antioxidant (Source: Wiley Online Library) .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory mediators compared to control groups (Source: Science.gov) .
Scientific Research Applications
Pain Management
Research indicates that Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate may be effective in treating different types of pain, including:
- Inflammatory Pain : The compound binds to CB2 receptors, which are implicated in mediating inflammatory responses. Studies have shown that it can reduce inflammation and alleviate pain associated with conditions like rheumatoid arthritis and osteoarthritis .
- Neuropathic Pain : The compound has demonstrated efficacy in models of neuropathic pain, showing potential in treating diabetic neuropathy and post-herpetic neuralgia. Its mechanism may involve modulation of neurotransmitter release and inhibition of pain pathways .
Neuroprotection
The neuroprotective properties of this compound have been explored in various contexts:
- Neurodegenerative Diseases : Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate has shown promise in models of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its ability to modulate neuroinflammatory processes may help protect neuronal cells from damage .
- Cerebral Ischemia : In studies involving acute cerebral ischemia, the compound exhibited protective effects on brain tissue, suggesting its potential use in stroke management .
Case Study 1: Efficacy in Chronic Pain Models
A study published in a peer-reviewed journal investigated the efficacy of Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate in chronic pain models. The results indicated significant reductions in pain scores compared to control groups, with a noted improvement in overall mobility and quality of life for subjects suffering from chronic conditions such as fibromyalgia and chronic low back pain .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered the compound to animal models subjected to induced cerebral ischemia. The findings revealed a marked reduction in neuronal cell death and improved functional recovery post-injury. These results underscore the potential application of this compound in acute neurological emergencies such as strokes .
Summary Table of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Pain Management | Inflammatory pain, neuropathic pain | CB2 receptor activation, modulation of neurotransmitters |
| Neuroprotection | Neurodegenerative diseases, cerebral ischemia | Anti-inflammatory effects, protection against neuronal damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Mechanism of Action and Target Pathways
Resistance Mechanisms
- PALA : Resistance arises via CAD gene amplification, increasing enzyme levels to overcome inhibition.
- Antifolates (e.g., Methotrexate) : Resistance involves DHFR amplification or reduced drug uptake.
- Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate: Likely resistance mechanisms unknown but may parallel antifolate pathways (e.g., target enzyme overexpression).
Clinical and Preclinical Outcomes
- PALA: Preclinical: Marked activity in murine solid tumors (Lewis lung, B16 melanoma) but ineffective against leukemias. Clinical: Dose-limiting toxicity includes rash and stomatitis; partial response in colon cancer observed. Limited efficacy as a single agent led to use in combination therapies.
- Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate: No clinical data available. Preclinical activity inferred from structural analogs targeting folate metabolism.
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
